Hydroquinidine 4-chlorobenzoate - 113162-02-0

Hydroquinidine 4-chlorobenzoate

Catalog Number: EVT-354233
CAS Number: 113162-02-0
Molecular Formula: C27H29ClN2O3
Molecular Weight: 465 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hydroxychloroquine (HCQ) and its analogues, such as chloroquine (CQ), have been widely recognized for their roles in treating malaria and autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). These compounds are known for their immunomodulatory and anti-inflammatory properties, which have been exploited in various therapeutic contexts. The interest in these drugs has surged due to their potential application in a range of diseases, including viral infections and cancer134679.

Molecular Structure Analysis

The molecular structure of hydroquinidine 4-chlorobenzoate, specifically its adsorption behavior on platinum surfaces, is a significant area of interest. Research suggests that the enantioselectivity induced by hydroquinidine 4-chlorobenzoate depends on its adsorption site on the platinum catalyst. [] While specific structural details are not provided in the abstracts, the interaction between the modifier and platinum surfaces, particularly the tilting of the quinoline substituent in different solvents, is highlighted as crucial for enantiodifferentiation. []

Chemical Reactions Analysis

The primary chemical reaction studied in relation to hydroquinidine 4-chlorobenzoate is the enantioselective hydrogenation of ethyl pyruvate to ethyl lactate. []

  • Adsorption at platinum {111} terrace sites favors S-ethyl lactate production. []
  • Adsorption at step/defect sites favors R-ethyl lactate production. []
Mechanism of Action

HCQ and CQ are weak bases that accumulate in acidic compartments such as lysosomes, disrupting their function. This disruption affects various cellular processes, including autophagy, antigen processing, and post-translational modification of proteins. At the molecular level, these drugs interfere with lysosomal activity, autophagy, membrane stability, and alter signaling pathways and transcriptional activity. They inhibit immune activation by reducing Toll-like receptor signaling, cytokine production, and in T cells, reducing CD154 expression14. In the context of viral infections, HCQ has been shown to inhibit the uncoating of viruses and alter the post-translational modifications of newly synthesized proteins, particularly the inhibition of glycosylation3. Additionally, HCQ modulates metabolic activity and proliferation in human dermal fibroblasts and induces autophagic cell death, which may be relevant in the treatment of fibroblastic skin disorders8. It also preferentially induces apoptosis of CD45RO+ effector T cells by inhibiting autophagy, which could be a mechanism for its therapeutic modulation of T cells9.

Applications in Various Fields

Rheumatology

HCQ and CQ have been established as disease-modifying antirheumatic drugs (DMARDs) due to their ability to improve clinical and laboratory parameters in RA and SLE. Their antirheumatic properties result from interference with antigen processing in macrophages and other antigen-presenting cells, which diminishes the formation of peptide-MHC protein complexes required to stimulate CD4+ T cells, resulting in down-regulation of the immune response against autoantigenic peptides4.

Infectious Diseases

In the field of infectious diseases, HCQ has been proposed to have an immunomodulatory effect that may be useful in controlling the cytokine storm that occurs in late-phase critically ill patients infected with SARS-CoV-2. HCQ has been found to be more potent than CQ in inhibiting SARS-CoV-2 in vitro2. Moreover, CQ and HCQ have been used to treat intracellular bacterial and fungal infections by leading to alkalinization of acid vesicles, inhibiting the growth of these pathogens3.

Oncology

In cancer treatment, CQ and HCQ are used in combination with chemotherapeutic drugs and radiation to enhance the efficacy of tumor cell killing. These drugs sensitize breast cancer cells to chemotherapy independent of autophagy and have been involved in clinical trials as an adjuvant option against cancer56. They also exhibit antitumor mechanisms unrelated to autophagy, including cell death from apoptosis and necroptosis, and immunomodulatory/anti-inflammatory characteristics6.

Dermatology

HCQ has been used as a therapeutic agent in skin disorders and has shown efficacy in fibroblastic diseases of the skin. It reduces metabolic activity, suppresses cell proliferation, and induces a distinct type of cell death characterized by autophagic vacuoles in human dermal fibroblasts8.

Molecular Pharmacology

HCQ targets nucleic acids, with its binding mechanism and the effect on the stability of DNA being of particular interest. The binding efficacy of HCQ with DNA depends on its sequences, with a preference for interacting with AT-rich DNA through the minor groove and GC-rich DNA through the major groove along with intercalation. This groove switching is correlated with binding affinity and stability of different sequences of DNA10.

Hydroquinine 4-Chlorobenzoate

  • Compound Description: Hydroquinine 4-chlorobenzoate (CD-der) is a chiral modifier frequently used in enantioselective heterogeneous catalysis. It is a derivative of hydroquinine, a natural product. In the context of these papers, CD-der is primarily explored for its ability to influence the enantioselectivity of ethyl pyruvate hydrogenation when adsorbed onto platinum catalysts. Research suggests that CD-der's influence on the reaction outcome varies depending on its adsorption site (terrace vs. step/defect sites) on the platinum surface. [, , ]
  • Relevance: Hydroquinine 4-chlorobenzoate is a diastereomer of hydroquinidine 4-chlorobenzoate, meaning they share the same core structure but differ in the absolute configuration at one or more stereocenters. They both belong to the cinchona alkaloid family and are commonly used as chiral modifiers in asymmetric catalysis. Their close structural relationship often leads to comparative studies to understand the nuanced effects of stereochemistry on catalytic activity and enantioselectivity. [, , ]

Cinchonidine

  • Compound Description: Cinchonidine is another naturally occurring cinchona alkaloid. Like hydroquinidine 4-chlorobenzoate, it has demonstrated the ability to modify platinum catalysts for enantioselective hydrogenation reactions, including those with pyruvate esters. []
  • Relevance: Cinchonidine shares the core quinoline and quinuclidine ring structures with hydroquinidine 4-chlorobenzoate, classifying them both as cinchona alkaloids. The key difference lies in the substituents on these rings. The presence of these core structural features in various cinchona alkaloids highlights their significance in enabling interactions with platinum surfaces, making them valuable for chiral modification in catalysis. []

Ethyl Pyruvate

  • Compound Description: Ethyl pyruvate is a chiral alpha-ketoester commonly used as a model substrate in enantioselective hydrogenation studies, as demonstrated in the provided papers. [, , ]
  • Relevance: The research extensively explores how hydroquinidine 4-chlorobenzoate, when used as a modifier for platinum catalysts, influences the enantioselective hydrogenation of ethyl pyruvate. The interaction between the chiral modifier and ethyl pyruvate on the catalyst surface determines the enantiomeric excess of the product, ethyl lactate. [, , ]

(R)-Ethyl Lactate and (S)-Ethyl Lactate

  • Compound Description: (R)-Ethyl lactate and (S)-ethyl lactate are the two enantiomers of ethyl lactate, a chiral molecule. These enantiomers are the products of ethyl pyruvate hydrogenation, and their ratio in the reaction mixture determines the enantiomeric excess (ee), a crucial measure of enantioselectivity in asymmetric catalysis. [, , ]
  • Relevance: The enantioselective hydrogenation of ethyl pyruvate, frequently explored using hydroquinidine 4-chlorobenzoate as a chiral modifier, yields these enantiomers. The research investigates how factors like modifier concentration, solvent, and catalyst preparation influence the ratio of (R)-ethyl lactate to (S)-ethyl lactate, ultimately impacting the enantioselectivity of the catalytic process. [, , ]

4-Chlorobenzoic acid

  • Compound Description: 4-Chlorobenzoic acid is a simple aromatic carboxylic acid. It is a precursor in the synthesis of its corresponding acyl chloride, 4-chlorobenzoyl chloride, which is then used to synthesize hydroquinidine 4-chlorobenzoate. [, , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: 4-Chlorobenzoic acid provides the 4-chlorobenzoyl moiety present in hydroquinidine 4-chlorobenzoate. This structural contribution likely influences the molecule's steric and electronic properties, potentially impacting its interaction with the catalyst surface and the reactant during the enantioselective hydrogenation. [, , , , , , , , , , , , , , , , , , , , , ]

Properties

CAS Number

113162-02-0

Product Name

Hydroquinidine 4-chlorobenzoate

IUPAC Name

[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate

Molecular Formula

C27H29ClN2O3

Molecular Weight

465 g/mol

InChI

InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19+,25-,26+/m1/s1

InChI Key

TXVNNFDXQZFMBQ-XHYUFEOFSA-N

SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl

Isomeric SMILES

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.